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Abstract
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant

promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.[1] Its

primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3)

and Aurora kinases A and B, key regulators of cell cycle progression.[1][2] This guide provides

a comprehensive overview of BPR1K871, detailing its role in cell cycle regulation, summarizing

key quantitative data, outlining experimental protocols, and visualizing associated signaling

pathways.

Introduction to BPR1K871 and its Targets
BPR1K871 was identified through rational drug design as a multi-kinase inhibitor with potent

activity against both wild-type and mutated forms of FLT3, as well as Aurora kinases A and B.

[1][3]

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for the normal

development of hematopoietic stem and progenitor cells.[4] Mutations in FLT3, particularly

internal tandem duplications (ITD), are common in AML and lead to constitutive activation of

downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][4]
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Aurora Kinases (AURKA/AURKB): A family of serine/threonine kinases that play essential

roles in mitosis.[1] AURKA is involved in centrosome maturation and spindle assembly, while

AURKB is a key component of the chromosomal passenger complex, regulating

chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is frequently

observed in various cancers and is associated with genomic instability.[1][5]

By targeting both FLT3 and Aurora kinases, BPR1K871 disrupts two critical oncogenic

signaling nodes, leading to potent anti-proliferative effects in cancer cells.[1]

Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for BPR1K871.

Table 1: Enzymatic Inhibition of BPR1K871[1][2]

Kinase Target IC₅₀ (nM)

AURKA 22

AURKB 13

FLT3 19

Table 2: Anti-proliferative Activity of BPR1K871 in Cancer Cell Lines[1]

Cell Line Cancer Type FLT3 Status EC₅₀ (nM)

MOLM-13 AML ITD Positive ~5

MV4-11 AML ITD Positive ~5

RS4-11 ALL wt-FLT3 Low nM

U937 AML Negative >18000

K562 CML Negative >20000

COLO205 Colorectal - < 100

Mia-PaCa2 Pancreatic - < 100
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Mechanism of Action in Cell Cycle Regulation
BPR1K871 exerts its effects on cell cycle regulation primarily through the inhibition of Aurora

kinases.[1] The inhibition of AURKA and AURKB disrupts the proper execution of mitosis,

leading to cell cycle arrest and subsequent apoptosis.[1][5] Functional studies have shown that

BPR1K871 modulates the phosphorylation of downstream targets of FLT3 and AURKA in a

dose-dependent manner.[1]

Signaling Pathway
The inhibitory action of BPR1K871 on FLT3 and Aurora kinases interrupts key signaling

cascades that drive cell proliferation and division.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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